3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-isopropyl-N-propylbenzamide
Overview
Description
3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-isopropyl-N-propylbenzamide is a useful research compound. Its molecular formula is C16H20ClN3O2 and its molecular weight is 321.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Properties and Synthesis
The compound has been used as a multifunctional synthon in the synthesis of 1,2,5-oxadiazole derivatives. Its chemical properties include acylation of the amino group, oxidation to azo and nitro groups, reactions of the chloromethyl group with N- and S-nucleophilic reagents, and transformation reactions of the 1,2,4-oxadiazole ring (Stepanov, Dashko, & Stepanova, 2019).
Glycogen Phosphorylase Inhibition
Derivatives of this compound have been involved in the synthesis of conjugates with D-glucose, 1,3,4-oxadiazole, and 1,2,3-triazole for the purpose of inhibiting glycogen phosphorylase. The best inhibitors synthesized in this process exhibited inhibition constants in the upper micromolar range, indicating potential therapeutic applications (Kun et al., 2011).
Development of Novel Hybrids
The compound has been used in the green synthesis of novel benzofuran-1,2,4-oxadiazole-1,2,3-triazole hybrids. These hybrids were synthesized with good to excellent yields and have potential applications in various chemical and pharmaceutical fields (Anterbedy, Mokenapelli, & Thalari, 2021).
Synthesis of Chromone Derivatives
It has been involved in reactions with pyrrolidine, piperidine, and morpholine to produce chromone derivatives. These reactions have led to the creation of various 1,2,4-oxadiazol-3-yl-4H-chromones, indicating its versatility as a reagent in heterocyclic chemistry (Rao, Reddy, Jyotsna, & Sait, 2014).
Mechanism of Action
Target of Action
The primary targets of the compound “3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-isopropyl-N-propylbenzamide” are currently unknown. This compound is a unique chemical provided to early discovery researchers
Mode of Action
The 1,2,4-oxadiazole heterocycle, a part of its structure, is known to be a bioisostere of amide and shows better hydrolytic and metabolic stability . This suggests that the compound might interact with its targets in a similar way to amides.
Biochemical Pathways
The 1,2,4-oxadiazole moiety is a common feature in many bioactive compounds and drugs, suggesting that this compound could potentially interact with various biochemical pathways .
Pharmacokinetics
The presence of the 1,2,4-oxadiazole ring might enhance the compound’s metabolic stability, potentially influencing its bioavailability .
Biochemical Analysis
Biochemical Properties
3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-isopropyl-N-propylbenzamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to interact with glutathione S-transferase, an enzyme involved in detoxification processes . The chloromethyl group in the compound can form covalent bonds with thiol groups in proteins, leading to the formation of stable adducts. These interactions can modulate the activity of enzymes and affect various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the activity of key signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling events . Additionally, the compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes. These effects can result in altered cellular metabolism and changes in cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound can bind to specific biomolecules, such as enzymes and receptors, through covalent and non-covalent interactions . The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or activation. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, especially in the presence of light and heat . Long-term exposure to the compound can lead to cumulative effects on cellular function, including changes in cell viability and proliferation. In vitro and in vivo studies have shown that the compound can have both immediate and delayed effects on cellular processes, depending on the concentration and duration of exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate biochemical pathways without causing significant toxicity . At higher doses, the compound can induce toxic effects, including oxidative stress, inflammation, and cell death. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects. It is important to carefully control the dosage to avoid adverse effects in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels. The compound can also influence the activity of key metabolic enzymes, leading to changes in the overall metabolic profile of cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties . The compound can be transported across cell membranes through passive diffusion and active transport mechanisms. Once inside the cell, it can interact with transporters and binding proteins, affecting its localization and accumulation. The distribution of the compound within tissues can vary, with higher concentrations observed in specific organs and tissues.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications. The localization of the compound can affect its interactions with biomolecules and its overall activity. For example, the compound’s presence in the nucleus can influence gene expression, while its localization in the mitochondria can affect cellular metabolism.
Properties
IUPAC Name |
3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-propan-2-yl-N-propylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O2/c1-4-8-20(11(2)3)16(21)13-7-5-6-12(9-13)15-18-14(10-17)22-19-15/h5-7,9,11H,4,8,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZYKMVHHGJYES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C(C)C)C(=O)C1=CC=CC(=C1)C2=NOC(=N2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501139299 | |
Record name | 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(1-methylethyl)-N-propylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501139299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1119449-60-3 | |
Record name | 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(1-methylethyl)-N-propylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1119449-60-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(1-methylethyl)-N-propylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501139299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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